Ethylmethylphosphinic acid
Description
Historical Context of Phosphinic Acid Research
The study of organophosphorus compounds dates back to the 19th century. One of the first phosphinic acids to be synthesized and isolated was dimethylphosphinic acid, prepared by A. W. Hoffmann in 1872 through the oxidation of dimethylphosphine. kent.ac.uk This early work laid the foundation for understanding the fundamental chemistry of the phosphinic acid functional group. The discovery of naturally produced compounds containing a carbon-phosphorus (C-P) bond, such as 2-aminoethylphosphonate in 1959, opened a new chapter in the field, revealing that nature had long utilized these molecules. researchgate.netmdpi.com These discoveries spurred further research into the synthesis and properties of a wide array of phosphonic and phosphinic acids, leading to the development of various synthetic methods, including the oxidation of secondary phosphine (B1218219) oxides and reactions involving Grignard reagents. kent.ac.uk
Significance of Organophosphorus Chemistry in Modern Science
Organophosphorus chemistry has a vast and profound impact on numerous scientific and technological fields. epa.gov These compounds are integral to biology, forming the backbone of essential molecules like DNA and RNA and playing a central role in cellular energy transfer through adenosine (B11128) triphosphate (ATP). organic-chemistry.orgontosight.ai In agriculture, organophosphorus compounds have been widely developed as pesticides and herbicides. guidechem.com Their applications extend to industrial materials, where they are used as flame retardants and plasticizers. organic-chemistry.orgguidechem.com Furthermore, in the realm of synthetic organic chemistry, phosphorus-based reagents are indispensable for key transformations such as the Wittig, Mitsunobu, and Rauhut-Currier reactions. guidechem.com The field of medicinal chemistry has also seen significant contributions, with organophosphorus moieties being incorporated into drugs for treating viral infections, cancer, and bone diseases like osteoporosis. ontosight.aithieme-connect.de The unique ability of the phosphorus atom to exist in various oxidation states and coordination geometries makes it a versatile element for designing molecules with tailored functions. epa.gov
Scope and Research Focus on Ethylmethylphosphinic Acid
This compound (CAS No. 51528-32-6) is a specific dialkylphosphinic acid that has garnered research interest for several reasons. Structurally, it is one of the simpler chiral phosphinic acids. Its reactivity is centered around the phosphinic acid group, which allows for the formation of esters, acid chlorides, and anhydrides, making it a useful building block for more complex molecules. vulcanchem.com Its anhydride (B1165640), for instance, has been investigated as a reagent in peptide synthesis. tandfonline.com The compound and its derivatives can also act as ligands, forming stable coordination complexes with metal ions, suggesting potential applications in materials science and catalysis. vulcanchem.comgoogle.com Additionally, this compound is recognized as a primary degradation product of the V-series nerve agent VX, making its detection and analysis crucial for the verification of chemical warfare agent exposure. ontosight.aimdpi.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl(methyl)phosphinic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9O2P/c1-3-6(2,4)5/h3H2,1-2H3,(H,4,5) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXHKQBCTZHECQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCP(=O)(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9O2P | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30199496 | |
| Record name | Ethylmethylphosphinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30199496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.08 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51528-32-6 | |
| Record name | Ethylmethylphosphinic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51528-32-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethylmethylphosphinic acid | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051528326 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethylmethylphosphinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30199496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethylmethylphosphinic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.032 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | ETHYLMETHYLPHOSPHINIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TN4326T8GC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthetic Methodologies for Ethylmethylphosphinic Acid and Its Precursors
Classical Approaches to Phosphinic Acid Synthesis
Traditional methods for preparing phosphinic acids, including ethylmethylphosphinic acid, are built upon core reactions involving the manipulation of phosphorus-containing precursors. These routes, while foundational, often require harsh reaction conditions. kent.ac.uk
Oxidation of Phosphine (B1218219) Derivatives
A primary route to phosphinic acids involves the oxidation of appropriate phosphine derivatives. For this compound, this would typically start from a secondary phosphine or a secondary phosphine oxide.
Oxidation of Secondary Phosphines: The direct oxidation of ethylmethylphosphine would yield the target acid. Common oxidizing agents for this transformation include hydrogen peroxide or ozone. vulcanchem.com However, secondary phosphines can be difficult to handle due to their reactivity and air sensitivity. kent.ac.uk
Oxidation of Secondary Phosphine Oxides: A more stable precursor for oxidation is a secondary phosphine oxide. kent.ac.uk These compounds can be prepared through the reaction of dialkyl phosphites with Grignard reagents. kent.ac.uk The subsequent oxidation to the phosphinic acid is often accomplished using hydrogen peroxide. kent.ac.uk An alternative is the chlorination of the phosphine oxide with an agent like phosphorus pentachloride to form the phosphinic chloride, which is then hydrolyzed. kent.ac.uk
| Precursor Type | Oxidizing Agent | Product | Reference |
| Secondary Phosphine | Hydrogen Peroxide, Ozone | Phosphinic Acid | vulcanchem.com |
| Secondary Phosphine Oxide | Hydrogen Peroxide, Air, Oxygen | Phosphinic Acid | kent.ac.uk |
Hydrolysis of Phosphinic Halides
The hydrolysis of a corresponding phosphinic halide is a direct method for producing a phosphinic acid. thieme-connect.de In the case of this compound, the precursor would be ethylmethylphosphinic chloride. vulcanchem.com
This reaction involves the nucleophilic attack of water on the electrophilic phosphorus center of the acid halide, leading to the displacement of the halide ion and formation of the phosphinic acid. The reaction is typically carried out in aqueous or acidic media. vulcanchem.comthieme-connect.de The required ethylmethylphosphinic chloride can be synthesized by treating the parent acid with reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). vulcanchem.com This method is fundamental in organophosphorus chemistry, though its efficiency can be hampered by the need to first prepare and handle the often-reactive phosphinic halides. semanticscholar.org
| Precursor | Reagent/Condition | Product | Reference |
| Ethylmethylphosphinous chloride | Water | This compound | vulcanchem.com |
| Dialkylphosphinic halides | Acidic media or 2-aminoethanol | Dialkylphosphinic acids | thieme-connect.de |
Arbusov-Type Reactions and Related Phosphorylation
The Michaelis-Arbuzov reaction is one of the most significant and versatile methods for forming phosphorus-carbon bonds and is widely used in the synthesis of phosphinate esters, which are direct precursors to phosphinic acids. jk-sci.comwikipedia.org The reaction typically involves the treatment of a trivalent phosphorus ester with an alkyl halide. wikipedia.org
To synthesize an ester of this compound, a phosphonite (a P(III) ester with one P-C bond, e.g., a dialkyl methylphosphonite) would be reacted with an ethyl halide (e.g., ethyl iodide or ethyl bromide). jk-sci.comwikipedia.org The reaction proceeds via an Sɴ2 attack of the nucleophilic phosphorus atom on the alkyl halide, forming a phosphonium (B103445) salt intermediate. wikipedia.org This intermediate then undergoes dealkylation, typically by the displaced halide ion, to yield the pentavalent phosphinate ester. wikipedia.org
General Arbusov Reaction for Phosphinates:
Reactants : Phosphonite (R'P(OR)₂) + Alkyl Halide (R''X)
Product : Phosphinate Ester (R'(R'')P(=O)OR) + Alkyl Halide (RX)
While powerful, the classical Arbusov reaction has limitations. It generally requires high temperatures (100-200 °C) and is most effective with primary alkyl halides, as secondary and tertiary halides tend to undergo elimination reactions. kent.ac.ukwikipedia.org The final step to obtain the free phosphinic acid is the hydrolysis of the resulting phosphinate ester, which can be achieved under acidic or basic conditions. nih.govmdpi.com
Modern Synthetic Strategies for this compound
Contemporary research focuses on developing more efficient, selective, and environmentally benign methods for synthesizing phosphinic acids. A key area of development is the use of catalysis to facilitate the crucial P-C bond-forming steps.
Catalytic Approaches in P-C Bond Formation
Catalytic methods offer milder reaction conditions and broader substrate scope compared to classical approaches. nih.govnih.gov These strategies are pivotal for constructing the ethyl-phosphorus and methyl-phosphorus bonds in the target molecule or its precursors.
Transition metal catalysis has revolutionized the formation of P-C bonds, providing powerful alternatives to reactions like the Arbusov reaction. mdpi.comnih.gov Palladium, nickel, and copper catalysts are prominent in these transformations. semanticscholar.orgorganic-chemistry.org
Hirao Reaction: This palladium-catalyzed cross-coupling reaction typically involves the reaction of H-phosphonates or H-phosphinates with aryl or vinyl halides. semanticscholar.org A modification of this reaction allows for the coupling of alkyl-H-phosphinic acids with aryl halides to produce the corresponding phosphinates. semanticscholar.org
Copper-Catalyzed Couplings: Inexpensive copper catalysts, often used with ligands like proline, can effectively promote the P-arylation of compounds containing a P-H bond, including H-phosphinates. organic-chemistry.org
Palladium-Catalyzed Hydrophosphinylation: The direct addition of a P-H bond across an alkene or alkyne, known as hydrophosphinylation, can be efficiently catalyzed by palladium complexes. nih.gov For instance, palladium catalysts can promote the addition of hypophosphorous derivatives to alkenes, providing a direct route to H-phosphinic acids. nih.govorganic-chemistry.org This approach is highly atom-economical.
These catalytic methods represent the forefront of organophosphorus synthesis. While specific examples detailing the synthesis of this compound using these modern techniques are not extensively documented, the general applicability of these reactions to form P-alkyl bonds suggests they are viable and advantageous strategies for its production. nih.govorganic-chemistry.org
| Catalytic Method | Metal Catalyst | Reactants | Product Type | Reference |
| Hirao-type Coupling | Palladium (Pd) | Alkyl-H-phosphinic acid + Aryl Halide | Aryl-alkyl-phosphinate | semanticscholar.org |
| P-Arylation | Copper (Cu) | H-phosphinate + Aryl Halide | Arylphosphinate | organic-chemistry.org |
| Hydrophosphinylation | Palladium (Pd) | Hypophosphorous derivative + Alkene | H-phosphinic acid derivative | organic-chemistry.org, nih.gov |
Organocatalytic Methods
The application of organocatalysis to the synthesis of phosphinic acids, including this compound, represents a growing field of interest, aiming for milder and more environmentally benign reaction conditions compared to traditional methods. While specific literature detailing the organocatalytic synthesis of this compound is sparse, principles from the synthesis of analogous organophosphorus compounds can be extrapolated. Chiral Brønsted acids, such as those derived from BINOL, have emerged as powerful organocatalysts for a variety of asymmetric transformations. scienceopen.com These catalysts function by activating substrates through hydrogen bonding, facilitating nucleophilic attack. scienceopen.com
In the context of this compound synthesis, an organocatalytic approach could potentially involve the asymmetric addition of a phosphinate equivalent to an electrophile. Chiral phosphoric acids have been successfully employed in activating imines for the enantioselective synthesis of α-aminophosphonates. unl.pt A similar strategy could conceivably be adapted for the synthesis of precursors to chiral this compound. The mechanism would likely involve the formation of a chiral ion pair between the organocatalyst and the reactants, directing the stereochemical outcome of the reaction. unl.pt
The development of organocatalytic methods for the synthesis of P-stereogenic phosphorus compounds is an active area of research. beilstein-journals.org These methods often rely on the use of chiral catalysts to control the stereochemistry at the phosphorus center. While direct application to this compound is not yet widely reported, the foundational principles established in the synthesis of other chiral organophosphorus compounds provide a clear roadmap for future research in this area. unl.ptbeilstein-journals.org
Stereoselective Synthesis of Chiral this compound Derivatives
The stereoselective synthesis of chiral phosphinic acid derivatives is of significant interest due to their potential applications as chiral ligands, catalysts, and biologically active molecules. For this compound, which is chiral at the phosphorus atom, enantiomerically pure forms are valuable for probing and interacting with chiral biological systems. General strategies for the stereoselective synthesis of chiral organophosphorus compounds can be applied to obtain enantiomerically enriched derivatives of this compound. mdpi.comrsc.org
One common approach involves the use of chiral auxiliaries. A chiral alcohol can be reacted with a dichlorophosphine precursor to form a diastereomeric mixture of phosphinates. These diastereomers can then be separated by chromatography or crystallization, followed by removal of the chiral auxiliary to yield the enantiomerically pure phosphinic acid derivative. The stereoselective oxidation of sulfenates bearing a chiral auxiliary has been used to produce chiral sulfinates, and a similar principle could be applied to phosphinate synthesis. nih.gov
Another powerful strategy is the asymmetric addition of nucleophiles to prochiral substrates. mdpi.com For instance, the addition of a phosphinate nucleophile to a chiral imine can lead to the formation of α-aminophosphinic acid precursors with high diastereoselectivity. mdpi.com The stereochemical outcome is directed by the existing stereocenter in the imine.
Furthermore, kinetic resolution, either enzymatic or chemical, can be employed to separate enantiomers of racemic this compound or its derivatives. Lipases, for example, have been used in the dynamic kinetic resolution of racemic chiral alcohols to produce enantiopure esters, a process that could be adapted for the resolution of racemic phosphinates. encyclopedia.pub The development of catalysts for the efficient racemization of one enantiomer while the other is selectively transformed is key to the success of dynamic kinetic resolution processes. encyclopedia.pub
The following table summarizes general strategies applicable to the stereoselective synthesis of chiral phosphinic acid derivatives:
| Strategy | Description | Potential Application to this compound |
| Chiral Auxiliaries | A chiral molecule is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. The auxiliary is removed in a subsequent step. | Reaction of a chiral alcohol with ethylmethylphosphinous chloride to form diastereomeric esters, followed by separation and hydrolysis. |
| Asymmetric Nucleophilic Addition | A nucleophile adds to a prochiral substrate containing a chiral director or in the presence of a chiral catalyst, leading to a stereoselective bond formation. | Addition of a methyl or ethyl Grignard reagent to a chiral phosphonate (B1237965) precursor. |
| Kinetic Resolution | The enantiomers of a racemic mixture react at different rates with a chiral reagent or catalyst, allowing for the separation of the unreacted, slower-reacting enantiomer. | Enzymatic hydrolysis of a racemic ester of this compound, where one enantiomer is preferentially hydrolyzed. |
| Dynamic Kinetic Resolution (DKR) | Combines kinetic resolution with in situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of a single enantiomer. | Combination of enzymatic resolution with a racemization catalyst for an this compound derivative. |
Microwave-Assisted Synthetic Protocols
Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. ajrconline.org This technology has been successfully applied to the synthesis of various organophosphorus compounds, including phosphinic acids. cas.cnmdpi.com
The synthesis of dialkylphosphinic acids has been achieved with high yields under microwave irradiation. cas.cn This method often involves the free-radical addition of a hypophosphite source to an olefin. For the synthesis of this compound, a potential microwave-assisted route could involve the reaction of appropriate precursors under microwave heating, significantly reducing the typically long reaction times associated with conventional methods. cas.cn The use of microwave irradiation can also enhance the efficiency of reactions by enabling rapid heating to the desired temperature. nih.gov
Microwave heating has been investigated for the dealkylation of phosphonate esters to yield phosphonic acids, a reaction that is analogous to the final step in some phosphinic acid syntheses. mdpi.com For instance, the microwave-assisted hydrolysis of phosphonate esters has been shown to proceed much faster than with conventional heating. nih.gov This suggests that the hydrolysis of an ester of this compound could be similarly accelerated.
The benefits of microwave-assisted synthesis in the context of this compound and its derivatives are summarized below:
| Feature | Description | Relevance to this compound Synthesis |
| Rate Acceleration | Microwave energy directly couples with polar molecules in the reaction mixture, leading to rapid and efficient heating. | Reduced reaction times for steps such as alkylation, hydrolysis, or esterification. ajrconline.org |
| Increased Yields | The rapid heating can minimize the formation of side products that may occur during prolonged reaction times with conventional heating. | Potentially higher purity and yield of this compound or its derivatives. |
| Improved Efficiency | Microwave synthesis often requires less solvent and energy compared to conventional methods. | A greener and more economical synthetic approach. ajrconline.org |
Flow Chemistry Applications in this compound Synthesis
Flow chemistry, the practice of performing chemical reactions in a continuous-flow reactor, offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. amt.ukresearchgate.net While specific applications of flow chemistry for the synthesis of this compound are not extensively documented, the general principles of flow chemistry can be applied to its production.
Multi-step syntheses can be streamlined in a continuous flow setup, where the output of one reactor is directly fed into the next, eliminating the need for isolation and purification of intermediates. researchgate.net This can lead to a more efficient and automated production process for this compound and its derivatives. For instance, a flow process could be designed to couple an alkylation step with a subsequent hydrolysis or esterification reaction. The integration of in-line purification techniques can further enhance the efficiency of the synthesis. nih.gov
Potential applications of flow chemistry in the synthesis of this compound are outlined in the table below:
| Application Area | Benefit of Flow Chemistry |
| Handling of Hazardous Reagents | Improved safety by minimizing the amount of hazardous material present at any given time. |
| Exothermic Reactions | Superior temperature control, preventing thermal runaways. |
| Multi-step Synthesis | Increased efficiency and automation by telescoping reaction sequences. researchgate.net |
| Process Optimization and Scalability | Easier to scale up from laboratory to production scale with predictable performance. amt.uk |
Derivatization Strategies for this compound
Esterification Reactions
Esterification is a fundamental derivatization strategy for this compound, yielding esters that can serve as important intermediates in organic synthesis or as prodrugs in pharmaceutical applications. vulcanchem.com The reaction typically involves the condensation of this compound with an alcohol in the presence of a catalyst. chemguide.co.uk
Various methods can be employed for the esterification of phosphinic acids. A common approach is the Fischer-Speier esterification, which utilizes an acid catalyst and heat to drive the reaction towards the ester product. chemguide.co.uk To overcome the reversible nature of this reaction, water can be removed azeotropically.
Alternatively, the use of orthoesters, such as triethyl orthoacetate, has been shown to be an effective method for the esterification of phosphonic acids, and this can be extended to phosphinic acids. nih.gov A notable feature of this method is the ability to control the degree of esterification through temperature. For instance, monoesterification can be achieved at lower temperatures, while diesterification (in the case of phosphonic acids) occurs at higher temperatures. nih.gov This selectivity could potentially be adapted for the controlled esterification of this compound.
The use of coupling reagents can also facilitate the esterification process under milder conditions. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC), often used in peptide synthesis, can activate the carboxylic acid group for nucleophilic attack by the alcohol.
The following table summarizes different esterification methods applicable to this compound:
| Method | Reagents | Conditions |
| Fischer-Speier Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Heating, often with removal of water. chemguide.co.uk |
| Orthoester Method | Alcohol, Trialkyl Orthoacetate | Temperature-dependent for selective esterification. nih.gov |
| Acyl Chloride/Anhydride (B1165640) Method | Alcohol, Ethylmethylphosphinic Chloride/Anhydride | Typically proceeds readily at room temperature or with gentle heating. chemguide.co.uk |
| Coupling Agent-Mediated | Alcohol, Coupling Agent (e.g., DCC) | Mild conditions, often at room temperature. |
Anhydride Formation
The formation of ethylmethylphosphinic anhydride is a significant derivatization that creates a highly reactive species useful in various chemical transformations, particularly in peptide synthesis. tandfonline.com Ethylmethylphosphinic anhydride can be synthesized by reacting an this compound halide with an aliphatic carboxylic acid anhydride, such as acetic anhydride. google.com The reaction proceeds with the removal of the resulting carboxylic acid halide by distillation, driving the reaction to completion. google.com For example, the reaction of methylvinyl-phosphinic acid chloride with acetic anhydride yields the corresponding anhydride. google.com A similar process can be applied to this compound halides.
A patented process describes the formation of ethylmethylphosphinic anhydride, resulting in a product free from chloride impurities, achieving a theoretical yield of 100%. google.com This method involves heating the corresponding phosphinic acid chloride with acetic anhydride and subsequently removing acetyl chloride and excess acetic anhydride under vacuum. google.com
Amide Formation
The formation of amides from this compound typically proceeds via an activation step, as the direct reaction with an amine is generally not feasible. The most common strategies involve converting the phosphinic acid into a more reactive intermediate, such as an anhydride or an acid chloride.
Using Ethylmethylphosphinic Anhydride (EMPA)
Ethylmethylphosphinic anhydride (EMPA) serves as a stable and effective reagent for forming amide bonds, particularly in peptide synthesis. tandfonline.com Unlike some other coupling reagents, EMPA is a distillable liquid and its by-product, this compound, is soluble in both water and common organic solvents, simplifying purification by extraction with aqueous alkaline buffers. tandfonline.com This property is particularly advantageous for syntheses conducted on a technical scale. tandfonline.com
A notable feature of EMPA is its utility in aqueous or mixed aqueous-organic solvent systems. This is beneficial when coupling water-soluble compounds, such as proteins. tandfonline.com The reaction progress in aqueous systems can be monitored directly through titrimetric methods under pH-static conditions. tandfonline.com
Using Ethylmethylphosphinic Chloride
A second common route to ethylmethylphosphinic amides is through the corresponding acid chloride, ethylmethylphosphinic chloride. This reactive intermediate is typically prepared by treating the parent acid with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). vulcanchem.com The resulting acid chloride readily undergoes nucleophilic substitution with primary or secondary amines to yield the desired amide. vulcanchem.com
The general reaction involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic phosphorus atom of the acid chloride, with the subsequent elimination of hydrogen chloride.
Table 1: Reagents for Amide Formation of this compound
| Precursor | Reagent/Method | Key Features |
|---|---|---|
| This compound | Formation of Ethylmethylphosphinic anhydride (EMPA) | Stable, distillable reagent; By-product is easily removed by extraction; Suitable for aqueous systems. tandfonline.com |
| This compound | Conversion to Ethylmethylphosphinic chloride | Highly reactive intermediate; Reacts readily with amines; Synthesis involves agents like thionyl chloride. vulcanchem.com |
Silicon-Based Derivatization (e.g., Silylation)
Silylation is a paramount derivatization technique in the analysis of polar organophosphorus compounds like this compound. The process involves replacing the acidic proton of the hydroxyl group with a nonpolar silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. mdpi.com This transformation increases the volatility and thermal stability of the compound, making it amenable to analysis by gas chromatography-mass spectrometry (GC-MS). mdpi.comresearchgate.net
Common Silylating Agents and Methods
Several silylating agents are employed for the derivatization of this compound, with the choice often depending on the required stability of the resulting derivative and the analytical matrix.
BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide): This reagent is widely used to form trimethylsilyl (TMS) derivatives. Often, a catalyst such as trimethylchlorosilane (TMCS) is added (e.g., BSTFA with 1% TMCS) to enhance the reaction rate. mdpi.com The derivatization is typically carried out in a solvent like acetonitrile. mdpi.com
MTBSTFA (N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide): For applications requiring enhanced stability, MTBSTFA is used to form tert-butyldimethylsilyl (TBDMS) derivatives. TBDMS derivatives are significantly more stable towards hydrolysis than their TMS counterparts. nih.gov Studies have compared the silylation efficiency of MTBSTFA alone, MTBSTFA with 1% tert-butyldimethylsilyl chloride (TBDMSCl), and a combination of TBDMSCl and imidazole. nih.govnih.gov
The derivatization allows for highly sensitive detection. For instance, methods utilizing silylation followed by GC-MS analysis have achieved limits of detection (LOD) in the low picogram-per-milliliter (pg/mL) to nanogram-per-milliliter (ng/mL) range for this compound and related compounds. mdpi.comnih.gov
Table 2: Research Findings on Silylation of this compound (EMPA)
| Silylating Agent | Derivative Formed | Analytical Technique | Key Findings & Conditions | Reference |
|---|---|---|---|---|
| BSTFA with 1% TMCS | Trimethylsilyl (TMS) | GC-MS | The residue was treated with the reagent in acetonitrile. LODs were between 10–20 pg/mL. | mdpi.com |
| MTBSTFA (with and without 1% TBDMSCl) | tert-Butyldimethylsilyl (TBDMS) | GC-MS | Compared efficiency of different TBDMS silylating systems for EMPA and other phosphonic acids. | nih.gov |
| N-(tert-Butyldimethylsilyl)-N-methyltrifluroacetamide with 1% TBDMSCl | tert-Butyldimethylsilyl (TBDMS) | GC-ICPMS, GC-TOF-MS | Allowed for separation and detection of seven nerve agent degradation products, including EMPA. LOD was < 5 pg. | nih.gov |
Chemical Reactivity and Reaction Mechanisms of Ethylmethylphosphinic Acid
Acid-Base Properties and Proton Transfer Mechanisms
Ethylmethylphosphinic acid is classified as a Brønsted-Lowry acid, meaning it can donate a proton (H+). savemyexams.commsu.edu The acidity of this compound is attributed to the hydroxyl group attached to the phosphorus atom, which can ionize in solution to release a proton. vulcanchem.com The pKa value, a measure of acid strength, for this compound is approximately 3.04, indicating it is a moderately strong acid, comparable to carboxylic acids. vulcanchem.com This acidity is a key factor in its chemical behavior, particularly in reactions like esterification and the formation of salts. vulcanchem.com
The strength of a Brønsted acid is influenced by the stability of its conjugate base after proton donation. libretexts.org For this compound, the resulting ethylmethylphosphinate anion is stabilized by the electronegative oxygen atoms and the phosphorus center. The equilibrium for its dissociation in water can be represented as follows:
CH₃CH₂P(O)(OH)CH₃ + H₂O ⇌ CH₃CH₂P(O)(O⁻)CH₃ + H₃O⁺
Proton transfer mechanisms in phosphorus-containing acids can be complex. Studies on similar phosphonic acids suggest that proton transfer is often facilitated by a "proton shuttle" mechanism involving solvent molecules like water. nih.govmasterorganicchemistry.com This can occur through a series of consecutive acid-base reactions, either by protonation-deprotonation or deprotonation-protonation steps. masterorganicchemistry.com For a proton transfer to occur, specific geometric criteria are often necessary, such as a nearly linear O-H-O angle and a short O-O distance between the acid and the proton-accepting molecule. nih.gov In some cases, proton transfer may involve the formation of extended, polarized hydrogen-bonded chains, a concept related to the Grotthuss mechanism. researchgate.netrsc.org
Interactive Data Table: Acidity of this compound
| Property | Value | Reference |
| pKa | ~3.04 | vulcanchem.com |
Beyond its Brønsted acidity, the phosphorus center in this compound can also exhibit Lewis acid and Lewis base characteristics. A Lewis acid is an electron-pair acceptor, while a Lewis base is an electron-pair donor. libretexts.org
As a Lewis base , the oxygen atom of the phosphoryl (P=O) group in this compound possesses lone pairs of electrons that can be donated to a Lewis acid. This is a common characteristic of phosphine (B1218219) oxides, which are known to form adducts with various Lewis acids. magritek.com The interaction typically occurs at the oxygen atom, which is a strong Lewis basic site. magritek.com The ability of the phosphoryl oxygen to act as a Lewis base allows this compound and its derivatives to participate in coordination chemistry, forming complexes with metal ions and other electron-deficient species. wikipedia.orgchemeurope.com
Conversely, the phosphorus atom in pentavalent (P(V)) species like this compound can act as a Lewis acid . rsc.org Its Lewis acidity arises from the presence of low-lying σ* (sigma-star) antibonding orbitals that can accept electron density. rsc.org This electrophilic character at the phosphorus center allows it to interact with nucleophiles (Lewis bases). wikipedia.org The Lewis acidity of P(V) compounds can be influenced by the nature of the substituents attached to the phosphorus atom. rsc.org For instance, the presence of electronegative groups can enhance the Lewis acidity of the phosphorus center. This property is fundamental to understanding its reactivity in substitution and addition reactions.
The dual Brønsted and Lewis acidic/basic nature of this compound makes it a versatile compound in various chemical transformations.
Nucleophilic and Electrophilic Reactivity at the Phosphorus Center
The phosphorus atom in this compound is a key center for chemical reactivity, capable of acting as both an electrophile and, in its trivalent form, a nucleophile. researchgate.netpurkh.com
Nucleophilic substitution at the tetracoordinated phosphorus center of this compound and its derivatives (like esters or acid chlorides) is a common and well-studied reaction type. sapub.orgvu.nl These reactions can proceed through different mechanisms, primarily:
Stepwise (Addition-Elimination, A-E): This mechanism involves the formation of a transient pentacoordinate intermediate, typically with a trigonal bipyramidal (TBP) geometry. The nucleophile attacks the electrophilic phosphorus center, forming the intermediate, which then expels a leaving group. sapub.orgnih.gov This pathway is often favored in reactions of phosphinates. nih.gov
Concerted (Sₙ2-type): In this mechanism, the bond to the nucleophile forms at the same time as the bond to the leaving group breaks, proceeding through a single pentacoordinate transition state. sapub.org
The stereochemistry of these reactions is a significant aspect. Bimolecular nucleophilic substitution at a chiral phosphorus center (Sₙ2(P)) generally proceeds with an inversion of configuration. researchgate.netmdpi.comresearchgate.net
Electrophilic substitution at a phosphorus center is also possible, particularly with trivalent phosphorus compounds. researchgate.netmdpi.com These reactions, designated as Sₑ2(P), typically proceed with retention of the absolute configuration at the phosphorus center. researchgate.netmdpi.comresearchgate.net This is because the electrophile attacks the front side of the phosphorus atom, where the lone pair of electrons is located. researchgate.netresearchgate.net
The reactivity of the phosphorus center is influenced by the electronic and steric properties of the attached ethyl and methyl groups.
The phosphoryl group (P=O) in this compound has a double bond character, making it susceptible to addition reactions, although this is less common than substitution. The phosphorus atom is electrophilic, and the oxygen atom is nucleophilic (and basic).
One notable type of addition reaction involving a P-H bond (in related H-phosphinates) across a double bond is the Pudovik reaction. wikipedia.org This reaction involves the addition of the P-H bond of a dialkyl phosphite (B83602) to an imine, forming an α-aminomethylphosphonate. wikipedia.org While this compound itself does not have a P-H bond, its precursor, ethylmethylphosphine oxide, could potentially undergo similar additions.
Furthermore, the P=O bond can be targeted in certain transformations. For instance, reactions that lead to the reduction of the P=O group or its conversion to other functional groups fall into this category. The interaction of the P=O group with strong electrophiles can activate the phosphorus center for subsequent reactions.
Hydrolysis and Solvolysis Pathways
Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. chemeurope.comuc.edu For derivatives of this compound, such as its esters or anhydride (B1165640), hydrolysis is a key degradation pathway that yields the parent acid. For example, ethylmethylphosphinic anhydride hydrolyzes in the presence of water to form this compound. ontosight.ai
The hydrolysis of phosphinates (esters of phosphinic acids) can be catalyzed by either acid or base. nih.gov
Acid-catalyzed hydrolysis of phosphinates often proceeds through mechanisms where a water molecule is involved in the rate-determining step, and cleavage of the P-O bond occurs (A_Ac_2 mechanism). nih.gov
Base-catalyzed hydrolysis is also a common pathway.
The rate and mechanism of hydrolysis can be influenced by steric and electronic factors of the groups attached to the phosphorus atom. nih.gov
Solvolysis is a more general term for reactions where the solvent is a nucleophile and participates in a substitution or elimination reaction. chemeurope.comvedantu.com Hydrolysis is a specific type of solvolysis where the solvent is water. chemeurope.comvedantu.com Other solvolysis reactions include alcoholysis (with an alcohol as the solvent), which would convert an this compound derivative (like the acid chloride) into an ester. vedantu.com
These reactions are fundamentally nucleophilic substitutions at the phosphorus center, where the solvent molecule acts as the nucleophile. vedantu.com The specific pathway, whether Sₙ1-like or Sₙ2-like, depends on the substrate, the solvent, and the reaction conditions.
Kinetics and Thermodynamics of Hydrolytic Cleavage
The hydrolytic cleavage of phosphinic acids and their esters is a fundamental reaction, though specific kinetic and thermodynamic data for this compound itself are not extensively documented in publicly available literature. However, the principles governing these reactions can be understood by examining studies on analogous organophosphorus compounds, such as phosphinates and phosphonates. nih.govnih.gov
The hydrolysis of phosphinate esters under acidic conditions typically follows pseudo-first-order kinetics. nih.gov The rate of these reactions is influenced by factors such as the concentration of the acid catalyst and the temperature. For instance, in the acid-catalyzed hydrolysis of biomass, increases in both temperature and acid concentration were found to accelerate the rate of hydrolysis and sugar decomposition. jksus.org
Thermodynamic parameters—Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS)—are crucial for defining the spontaneity and energy requirements of the hydrolytic process. jksus.org For many hydrolysis reactions, the process is not spontaneous (positive ΔG) and requires energy input (endothermic, positive ΔH). jksus.org The thermodynamic parameters for a given reaction can be determined through experimental studies, often involving calorimetry and chromatography to measure equilibrium constants and heat changes. nih.govnih.gov
While specific values for this compound are not available, the following table illustrates the type of thermodynamic data obtained for the acid hydrolysis of cassava peel, indicating an endothermic and non-spontaneous reaction. This serves as a representative example of the thermodynamic profile that could be determined for a hydrolytic process.
Interactive Data Table: Illustrative Thermodynamic Parameters for Acid Hydrolysis Note: This data is for the hydrolysis of Cassava Peel and is provided for illustrative purposes only.
| Temperature (°C) | Acid Conc. (M) | ΔH (kJ/mol) | ΔS (J/mol·K) | ΔG (kJ/mol) |
| 70 | 0.5 | 13.90 | -7.65 | 40.10 |
| 90 | 0.5 | 13.70 | -7.80 | 41.50 |
| 110 | 0.5 | 13.50 | -8.00 | 42.30 |
| 70 | 1.0 | 8.30 | -4.50 | 35.20 |
| 90 | 1.0 | 8.10 | -4.70 | 36.80 |
| 110 | 1.0 | 7.90 | -4.90 | 38.10 |
| 70 | 1.5 | 3.06 | -1.90 | 31.30 |
| 90 | 1.5 | 2.86 | -2.10 | 32.90 |
| 110 | 1.5 | 2.66 | -2.30 | 34.50 |
Data sourced from a study on cassava peel hydrolysis. jksus.org
Mechanistic Investigations of Water-Mediated Transformations
The mechanism of water-mediated transformations, particularly the hydrolysis of phosphinate esters to form the corresponding phosphinic acid, has been a subject of detailed investigation. For esters of this compound, acid-catalyzed hydrolysis is the most relevant pathway. This reaction is analogous to the well-studied acid-catalyzed hydrolysis of carboxylate esters and other phosphonates. beilstein-journals.orglibretexts.orgchemguide.co.uk
The generally accepted mechanism proceeds as follows:
Protonation: The reaction is initiated by the protonation of the phosphoryl oxygen atom by a hydronium ion (H₃O⁺) from the acidic medium. This step increases the electrophilicity of the phosphorus atom. libretexts.orgchemguide.co.uk
Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the now more electrophilic phosphorus center. nih.govlibretexts.org This forms a pentacoordinate intermediate.
Proton Transfer: A proton is transferred from the attacking water molecule to the oxygen of the ester's alkoxy group. This converts the alkoxy group into a better leaving group (an alcohol).
Elimination: The protonated leaving group (the alcohol) is eliminated, and the phosphoryl double bond is reformed.
Deprotonation: The resulting protonated phosphinic acid is deprotonated by a water molecule, regenerating the hydronium ion catalyst and yielding the final this compound product.
Studies on methyl dialkylphosphinates have shown that this hydrolysis primarily occurs through an AAc2 mechanism, which involves a bimolecular reaction at the acyl (phosphinyl) center with P-O bond cleavage. nih.gov A less common alternative is the AAl2 mechanism, involving cleavage of the C-O bond. nih.gov The specific pathway can be influenced by the structure of the ester group.
Water plays a multifaceted role in these transformations, acting as a solvent, a nucleophile in the bond-breaking step, and a proton shuttle during the intermediate stages. rsc.orgnih.govrsc.org
Oxidation and Reduction Chemistry
The oxidation and reduction chemistry of this compound is primarily centered on the phosphorus atom.
Oxidation: this compound represents a stable P(V) oxidation state. Its synthesis often involves the oxidation of P(III) precursors. Common methods include:
Oxidation of Secondary Phosphines: Ethylmethylphosphine can be oxidized using agents like hydrogen peroxide or ozone to yield this compound. vulcanchem.com
Oxidation of Secondary Phosphine Oxides: The oxidation of ethylmethylphosphine oxide, which can be prepared from Grignard reagents and dialkyl phosphites, is a stable route to the phosphinic acid. kent.ac.uk Hydrogen peroxide is a preferred oxidant for this transformation. kent.ac.uk
The oxidative degradation of the organic moieties of this compound can also occur. Studies on the oxidation of other organic acids by hydroxyl radicals suggest that the reaction likely proceeds via H-atom abstraction from one of the C-H bonds on the ethyl or methyl groups. mdpi.com This generates a carbon-centered alkyl radical, which, in the presence of oxygen, can form a peroxyl radical, leading to further degradation products. mdpi.com
Reduction: The reduction of phosphinic acids like this compound is not a commonly reported transformation. The P=O bond is thermodynamically stable, making its reduction challenging. While methods exist for the reduction of other organophosphorus compounds, such as the conversion of phosphonates to primary phosphines, specific and practical methods for the reduction of this compound are not well-documented in the surveyed literature. nottingham.ac.uk
Radical Reactions Involving this compound
Free radical reactions are chemical processes involving intermediates with unpaired electrons. wikipedia.org These reactions typically consist of initiation, propagation, and termination steps. libretexts.orgyoutube.com this compound can participate in radical chemistry, primarily by acting as a radical inhibitor or scavenger.
This inhibitory property is leveraged in its application as a component in flame retardant systems. justia.comgoogleapis.com During combustion, which is a radical-driven process, phosphinates can decompose and release phosphorus-containing species into the gas phase. These species can interrupt the radical chain reactions of combustion, quenching the flame.
A substance that initiates a radical reaction is known as a radical initiator, with common examples being peroxides and azobis compounds which decompose upon heating or exposure to light to form radicals. wikipedia.orgquora.com Conversely, a radical inhibitor is a compound that slows or stops a radical chain process by reacting with and deactivating the radical intermediates, often forming a more stable, unreactive radical. quora.com The role of this compound in flame retardancy suggests it functions in the latter capacity.
While direct studies detailing the mechanism of specific radical reactions initiated by or acting upon this compound are sparse, its inclusion in polymer compositions that are cured using free radical initiators indicates its stability and potential role in modulating radical processes. googleapis.com
Advanced Spectroscopic Characterization and Structural Elucidation of Ethylmethylphosphinic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organophosphorus compounds. By probing the magnetic properties of atomic nuclei such as ¹H, ¹³C, and ³¹P, NMR provides unambiguous information about the chemical structure, including the carbon framework and the local environment of the phosphorus atom. researchgate.net
The analysis of one-dimensional NMR spectra provides foundational structural information through chemical shifts (δ), which indicate the electronic environment of a nucleus, and coupling constants (J), which reveal through-bond connectivity between neighboring nuclei. oregonstate.edupitt.edu
¹H NMR: The proton NMR spectrum of ethylmethylphosphinic acid is expected to show distinct signals for the protons of the ethyl and methyl groups, as well as for the acidic proton on the hydroxyl group. The methyl protons directly attached to phosphorus (P-CH₃) would appear as a doublet due to coupling with the ³¹P nucleus. The ethyl group would present as a doublet of quartets for the methylene (B1212753) protons (-CH₂-) and a triplet for the terminal methyl protons (-CH₃), arising from ³¹P-¹H and ¹H-¹H coupling, respectively. The acidic P-OH proton typically appears as a broad singlet, the chemical shift of which is highly dependent on concentration and solvent.
¹³C NMR: The carbon NMR spectrum provides information on the carbon skeleton. Two distinct signals are expected for the ethyl group's carbons and one for the methyl group's carbon. Each signal would be split into a doublet due to one-bond (¹JPC) or two-bond (²JPC) coupling with the phosphorus nucleus, providing definitive evidence of their proximity to the phosphorus center.
³¹P NMR: Phosphorus-31 NMR is particularly powerful for characterizing organophosphorus compounds due to the wide chemical shift range and the 100% natural abundance of the ³¹P isotope. huji.ac.il The spectrum of this compound would show a single resonance, confirming the presence of one phosphorus environment. The chemical shift value is indicative of the pentavalent phosphinic acid moiety. In a proton-coupled ³¹P spectrum, this signal would be extensively split by the protons on the adjacent methyl and ethyl groups, as well as the hydroxyl proton. However, spectra are typically recorded with proton decoupling, resulting in a sharp singlet. huji.ac.il
Table 1: Predicted ¹H, ¹³C, and ³¹P NMR Data for this compound Note: The following values are estimates based on typical chemical shift and coupling constant ranges for analogous organophosphorus compounds. oregonstate.eduhuji.ac.iloup.com
| Nucleus | Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| ¹H | P-OH | 10.0 - 12.0 | broad singlet | - |
| P-CH₂-CH₃ | 1.6 - 2.0 | doublet of quartets | ²JPH ≈ 15-20, ³JHH ≈ 7 | |
| P-CH₃ | 1.3 - 1.6 | doublet | ²JPH ≈ 12-16 | |
| P-CH₂-CH₃ | 1.0 - 1.3 | triplet of doublets | ³JHH ≈ 7, ⁴JPH ≈ 2-4 | |
| ¹³C | P-CH₂-CH₃ | 20 - 25 | doublet | ¹JPC ≈ 85-95 |
| P-CH₃ | 15 - 20 | doublet | ¹JPC ≈ 90-100 | |
| P-CH₂-CH₃ | 5 - 10 | doublet | ²JPC ≈ 5-10 | |
| ³¹P | (C₂H₅)(CH₃)P(O)OH | 45 - 55 | singlet (¹H decoupled) | - |
While 1D NMR provides essential data, two-dimensional (2D) NMR experiments are crucial for unambiguously assigning signals and confirming the complete molecular structure by correlating nuclei through bonds. acs.orgnih.gov
COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are coupled to each other, typically over two or three bonds. For this compound, a cross-peak would be observed between the methylene (-CH₂-) and methyl (-CH₃) protons of the ethyl group, confirming the ethyl fragment's connectivity.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation): These experiments correlate protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). nih.govacs.org This allows for the definitive assignment of each carbon signal based on the chemical shift of its attached proton(s). For instance, the proton signal for the P-CH₃ group would show a cross-peak to the P-CH₃ carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is one of the most powerful tools for assembling molecular fragments, as it detects correlations between protons and carbons over two or three bonds (²JCH, ³JCH). This is essential for connecting quaternary carbons and heteroatoms to the rest of the structure. In this compound, HMBC would show correlations from the P-CH₃ protons to the P-CH₂ carbon, and from the P-CH₂ protons to the P-CH₃ carbon, all connected through the central phosphorus atom. These long-range correlations provide undeniable proof of the ethyl-P-methyl connectivity.
Solid-state NMR (ssNMR) provides invaluable information on the structure and dynamics of materials in their crystalline or amorphous solid phases. koreascience.kr Unlike in solution, where rapid molecular tumbling averages out anisotropic interactions, in the solid state these interactions provide detailed structural information. rsc.orgrsc.org Techniques like high-power decoupling, cross-polarization (CP), and magic-angle spinning (MAS) are employed to obtain high-resolution spectra. rsc.orgrsc.org
For this compound, ³¹P and ¹³C ssNMR can reveal key features of its solid-form. The number of distinct signals in the ³¹P CP/MAS spectrum corresponds to the number of crystallographically inequivalent molecules in the crystal's asymmetric unit. rsc.org Furthermore, chemical shifts in the solid state are highly sensitive to the local environment, including intermolecular interactions. Significant differences in chemical shifts compared to the solution state can indicate the presence of strong hydrogen bonding networks involving the phosphinic acid groups, which is a common feature in the crystal structures of such acids. rsc.orgacs.org The shielding tensor components, which can be determined from static or slow-spinning spectra, provide further detailed information about the electronic environment around the phosphorus nucleus. rsc.orgrsc.org
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the vibrational modes of a molecule. These techniques are fundamental for identifying functional groups and providing a molecular fingerprint.
FT-IR spectroscopy measures the absorption of infrared radiation corresponding to the vibrational transitions within a molecule. It is particularly effective for identifying polar functional groups. The FT-IR spectrum of this compound is characterized by several key absorption bands. msu.eduvscht.cz A very broad and strong absorption in the 3000-2500 cm⁻¹ region is characteristic of the O-H stretching of a hydrogen-bonded carboxylic or phosphinic acid. The P=O (phosphoryl) group gives rise to a very strong and prominent absorption band. The exact position of this band is sensitive to hydrogen bonding, typically appearing in the 1250-1150 cm⁻¹ range. researchgate.net Other important vibrations include C-H stretching from the alkyl groups below 3000 cm⁻¹, and vibrations corresponding to P-C and P-O single bonds in the fingerprint region. nih.govnist.gov
Table 2: Characteristic FT-IR Vibrational Frequencies for this compound Note: Values are based on characteristic absorption ranges for the specified functional groups. vscht.czresearchgate.netnih.gov
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |
| 3000 - 2500 | O-H stretch | Strong, very broad | P-O-H (H-bonded) |
| 2970 - 2850 | C-H stretch | Medium-Strong | -CH₃, -CH₂ |
| 1465 - 1450 | C-H bend (scissoring) | Medium | -CH₂ |
| 1380 - 1370 | C-H bend (umbrella) | Medium | -CH₃ |
| 1250 - 1150 | P=O stretch | Very Strong | Phosphoryl group |
| 1050 - 970 | P-O stretch | Strong | P-O-(H) |
| 780 - 650 | P-C stretch | Medium | P-C (ethyl, methyl) |
Raman spectroscopy is a light-scattering technique that provides information complementary to FT-IR. youtube.com While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman is sensitive to vibrations that cause a change in the molecule's polarizability. It is often particularly useful for identifying symmetric vibrations and non-polar bonds. For this compound, the P=O stretching vibration would also be visible and strong in the Raman spectrum. rsc.org Symmetric P-C stretching vibrations and C-C backbone vibrations are also typically well-defined in Raman spectra. The technique can be used to study speciation and protonation states in aqueous solutions by monitoring pH-dependent changes in the spectra. osti.gov
A powerful extension of this technique is Surface-Enhanced Raman Spectroscopy (SERS) . SERS can enhance the Raman signal by many orders of magnitude for molecules adsorbed onto or very close to nanostructured metal surfaces (typically silver or gold). csic.es This enhancement arises from both electromagnetic effects (localized surface plasmon resonance) and chemical effects (charge transfer). nih.gov SERS is a highly sensitive technique capable of detecting trace amounts of an analyte. csic.esnih.govbohrium.com For this compound, SERS could be employed for ultrasensitive detection in environmental samples or for studying its adsorption behavior and orientation on metal surfaces, drawing parallels to studies on other organophosphorus compounds like pesticides and nerve agent simulants. nih.govacs.org
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for the determination of the molecular weight and structure of analytes. In the context of this compound and its derivatives, various MS techniques are employed for their characterization.
High-resolution mass spectrometry (HRMS) is crucial for the unambiguous identification of this compound and its derivatives by providing the exact mass of the molecule and its fragments with high accuracy. This technique allows for the determination of the elemental composition of an ion, which is a significant advantage over nominal mass measurements. The monoisotopic mass of a molecule is calculated using the mass of the most abundant isotope of each element. biochemcalc.com
For instance, the exact mass of this compound (C₃H₉O₂P) can be calculated and compared with the experimentally measured mass to confirm its identity. HRMS instruments, such as time-of-flight (TOF) and Orbitrap mass analyzers, can achieve mass accuracies in the low ppm to sub-ppm range, which is essential for differentiating between compounds with very similar nominal masses. thermofisher.com The high resolving power of these instruments helps in separating ions with very close mass-to-charge ratios, further aiding in confident identification. europa.eu The use of HRMS is particularly valuable in complex matrices where the presence of isobaric interferences is common. zldm.ruresearchgate.netnih.gov
Table 1: Theoretical Exact Mass of this compound
| Compound | Molecular Formula | Monoisotopic Mass (Da) |
|---|---|---|
| This compound | C₃H₉O₂P | 108.0339 |
Note: This table presents the theoretical monoisotopic mass calculated from the elemental composition.
For this compound and its derivatives, collision-induced dissociation (CID) is a common fragmentation technique. mdpi.com The fragmentation pathways can reveal the loss of specific neutral molecules or radicals, providing insights into the compound's structure. For example, the fragmentation of deprotonated this compound ([M-H]⁻) might involve the cleavage of the P-C or P-O bonds. Common fragment ions in organophosphorus compounds include those related to the phosphate (B84403) or phosphinate core. nih.gov The study of these fragmentation pathways is essential for the structural elucidation of unknown derivatives and for distinguishing between isomers. researchgate.netmdpi.com
Research on related organophosphorus compounds has shown that fragmentation can involve the loss of alkyl groups, water, and other small molecules. nih.gov The specific fragmentation pattern is dependent on the energy applied during CID and the structure of the derivative. nationalmaglab.org
Table 2: Potential Fragmentation Pathways of this compound in Negative Ion Mode
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |
|---|---|---|---|
| 107.0267 | 79.9568 | C₂H₄ | [CH₃PO₂H]⁻ |
| 107.0267 | 62.9693 | C₂H₅OH | [CH₃PO]⁻ |
Note: This table illustrates hypothetical fragmentation pathways based on the general behavior of organophosphorus acids in tandem mass spectrometry.
Due to their polarity and low volatility, this compound and related compounds often require derivatization prior to analysis by gas chromatography-mass spectrometry (GC-MS). researchgate.netdoaj.orgmdpi.com Derivatization converts the polar analytes into more volatile and thermally stable compounds suitable for GC separation. osti.govresearchgate.net
Common derivatization methods for alkylphosphonic and phosphinic acids include methylation and silylation. doaj.orgosti.govnih.gov Reagents such as diazomethane (B1218177) or trimethylsilyldiazomethane (B103560) (TMSDAM) are used for methylation, while silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are used to create trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) derivatives, respectively. doaj.orgmdpi.com
The resulting derivatized analytes can be separated on a GC column and detected by a mass spectrometer. nih.govnih.gov The mass spectra of the derivatives provide characteristic fragmentation patterns that can be used for identification and quantification. nih.gov For example, the methyl ester of this compound would have a different mass spectrum compared to its silylated counterpart, and both would be distinct from the underivatized acid. The choice of derivatization reagent can influence the sensitivity and selectivity of the analysis. researchgate.netnih.gov
Table 3: Common Derivatization Reactions for this compound for GC-MS Analysis
| Derivatization Reagent | Derivative Formed | Key Features |
|---|---|---|
| Trimethylsilyldiazomethane (TMSDAM) | Methyl ester | Forms volatile methyl esters. doaj.org |
| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl (TMS) ester | Forms TMS derivatives, common in metabolomics. |
Electronic Spectroscopy
Electronic spectroscopy probes the electronic structure of molecules by measuring the absorption or emission of electromagnetic radiation corresponding to transitions between electronic energy levels.
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. technologynetworks.com The absorption of light promotes electrons from a lower energy molecular orbital to a higher energy one. msu.edu The wavelengths at which absorption occurs and the intensity of the absorption are characteristic of the molecule's electronic structure. ijprajournal.com
For simple phosphinic acids like this compound, which lack extensive chromophores, the electronic transitions typically occur in the far-UV region and may not be readily observable with standard UV-Vis spectrophotometers. msu.edu The absorption is generally weak as it primarily involves n → σ* or σ → σ* transitions. copernicus.org However, if the phosphinic acid is derivatized with a chromophore-containing group, or if it is part of a larger molecule with a conjugated system, then electronic transitions can be observed in the near-UV or visible region. mdpi.com The position and intensity of these absorption bands can provide information about the electronic environment of the phosphinic acid moiety and its interaction with the chromophore.
Table 4: General UV-Vis Absorption Regions for Relevant Functional Groups
| Functional Group | Electronic Transition | Approximate λmax (nm) |
|---|---|---|
| P=O | n → σ* | < 200 |
| C-P | σ → σ* | < 200 |
| Aromatic Ring (in a derivative) | π → π* | 200 - 400 |
Note: This table provides general absorption regions. The actual λmax can vary depending on the specific molecular structure and solvent.
Circular dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. acs.orgrsc.org It measures the differential absorption of left and right circularly polarized light. Only chiral molecules, which are non-superimposable on their mirror images, exhibit a CD spectrum. wiley-vch.de
This compound itself is achiral. However, if it is derivatized with a chiral moiety, or if the phosphorus atom becomes a stereocenter through appropriate substitution, the resulting derivative can be chiral. CD spectroscopy can then be used to characterize the stereochemistry of these chiral derivatives. mdpi.comresearchgate.netresearchgate.net The sign and magnitude of the Cotton effects in the CD spectrum can provide information about the absolute configuration and conformation of the molecule. mdpi.com The technique is particularly useful for studying the interaction of chiral phosphinates with other chiral molecules, such as proteins or cyclodextrins. spectroscopyonline.combeilstein-journals.orgacs.orgnih.gov
X-ray Diffraction (XRD) and Crystallography for Solid-State Structure
The X-ray diffraction pattern, obtained using Cu-Kα1 radiation, shows distinct reflections at specific 2θ angles, which are characteristic of the crystalline structure of this derivative. google.com This pattern serves as a fingerprint for identifying this specific form of aluminum ethylmethylphosphinate.
Interactive Data Table: X-ray Diffraction Reflections for Aluminum Ethylmethylphosphinate (High-Temperature Modification)
| 2θ Angle (°) |
| 9.35 |
| 18.95 |
| 19.55 |
| 25.45 |
| 26.70 |
| 27.15 |
| 31.70 |
| 32.60 |
| 34.20 |
| 35.50 |
| Data sourced from US Patent 6414185B2 google.com |
The analysis of such diffraction data is crucial for understanding the packing of molecules in the crystal lattice and the nature of intermolecular interactions, which govern the physical properties of the material. For organophosphorus compounds in general, XRD is instrumental in confirming the molecular structure, determining polymorphism (the ability of a substance to exist in more than one crystal form), and elucidating the geometry of the phosphorus center. tandfonline.com
Electron Microscopy and Related Spectroscopies (e.g., EELS, XPS) for Surface and Elemental Analysis
Electron microscopy and associated spectroscopic techniques provide high-resolution imaging and elemental information about the surface and near-surface regions of materials. While specific studies applying these techniques directly to this compound are limited, their application to related organophosphorus compounds demonstrates their utility for its characterization.
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information on the elemental composition and chemical states of atoms within the top 5-10 nanometers of a surface. phi.comeag.com For this compound, XPS would be capable of identifying the constituent elements (carbon, oxygen, and phosphorus) and, more importantly, distinguishing between different chemical environments. For example, it could differentiate the phosphorus atom in the phosphinic acid group from other potential phosphorus-containing impurities. High-resolution scans of the P 2p, O 1s, and C 1s regions would reveal shifts in binding energy that are indicative of the specific bonding arrangements (e.g., P=O, P-C, P-O, C-C, C-H). researchgate.net This makes XPS a valuable tool for studying the adsorption and reaction of this compound on various substrates, such as metal oxides. researchgate.net
Electron Energy Loss Spectroscopy (EELS) , often performed in a transmission electron microscope (TEM), analyzes the energy distribution of electrons that have passed through a thin sample. This technique can provide information about elemental composition, chemical bonding, and electronic properties at a high spatial resolution. nih.gov For this compound, EELS could be used to map the distribution of phosphorus within a sample matrix. nih.gov The fine structure of the phosphorus L-edge and the carbon and oxygen K-edges in an EELS spectrum can provide details about the local chemical environment and oxidation states of these elements. researchgate.net
Scanning Electron Microscopy (SEM) would be utilized to study the morphology and topography of solid samples of this compound or its derivatives. For instance, SEM imaging could reveal the crystal habit, particle size, and surface features of aluminum ethylmethylphosphinate, complementing the structural information obtained from XRD. rsc.org
Interactive Data Table: Potential Applications of Surface Analysis Techniques to this compound
| Technique | Information Provided | Potential Application for this compound |
| XPS | Elemental composition, chemical state | Determining surface purity, studying adsorption on surfaces, identifying functional groups. researchgate.netresearchgate.net |
| EELS | Elemental mapping, chemical bonding | High-resolution elemental distribution of phosphorus, analysis of electronic structure. nih.govaps.org |
| SEM | Surface morphology, topography | Imaging crystal shape and size, observing surface features of derivatives. rsc.org |
Computational and Theoretical Chemistry Studies of Ethylmethylphosphinic Acid
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the behavior of molecules at the electronic level.
Density Functional Theory (DFT) for Ground State Properties
Density Functional Theory (DFT) is a widely used computational method for determining the electronic structure and ground state properties of molecules, offering a balance between accuracy and computational cost. libretexts.org Such calculations typically yield optimized geometries, including bond lengths and angles, as well as thermodynamic data like heats of formation.
A recent computational study on the interaction of the nerve agent VX with albumin utilized the B3LYP-D3 method with a 6-311G(d,p) basis set to optimize molecular structures. doi.org While this research identified an O-ethylmethylphosphonic acid moiety as a modification product on a tyrosine residue, it does not provide a detailed analysis of the ground state properties of free ethylmethylphosphinic acid. doi.org Specific data tables detailing the optimized bond lengths, angles, and vibrational frequencies for the isolated this compound molecule are not available in the surveyed literature.
Ab Initio Methods for Electronic Structure and Bonding Analysis
Ab initio methods are a class of quantum chemistry calculations that rely on first principles, without the use of empirical data. google.com These methods are crucial for a precise understanding of electronic structure and the nature of chemical bonds.
While general studies demonstrate the power of ab initio calculations for analyzing bonding in various molecules, including other organophosphorus compounds, specific research applying these techniques to analyze the electronic structure and bonding of this compound is not found in the available literature. researchgate.netscience.gov Consequently, detailed analyses, such as natural bond orbital (NBO) or Atoms in Molecules (AIM) studies, which would characterize the P-C, P-O, and O-H bonds in this compound, remain undocumented.
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is instrumental in mapping the pathways of chemical reactions, providing insights that are often inaccessible through experimental means alone.
Transition State Characterization and Activation Energies
The study of reaction mechanisms heavily relies on locating and characterizing transition states and calculating the associated energy barriers (activation energies). nih.gov This is critical for understanding reaction kinetics. The hydrolysis of phosphinates and phosphonates, for example, is a key reaction class where such studies are valuable. nih.gov
While the hydrolysis of various organophosphorus esters has been a subject of both experimental and computational investigation, specific data on the transition state structures and activation energies for reactions involving this compound (such as its formation via hydrolysis or its own subsequent reactions) are not detailed in the reviewed sources. researchgate.net
Intrinsic Reaction Coordinate (IRC) Analysis
An Intrinsic Reaction Coordinate (IRC) analysis is a computational method used to confirm that a calculated transition state correctly connects the reactants and products along a reaction pathway. doi.org A 2024 study on the phosphonylation of albumin by nerve agents employed IRC analysis to verify the calculated transition states for the formation of adducts. doi.org This confirms the applicability of the method to related systems. However, a specific IRC analysis for a reaction pathway involving this compound as either a reactant or product could not be found.
Solvent Effects on Reaction Pathways
The surrounding solvent can dramatically influence reaction rates and mechanisms. nih.govnih.gov Computational models, both implicit (like the COSMO model) and explicit, are used to simulate these effects. nih.gov The study of hydrolysis reactions, in particular, requires careful consideration of the role of water molecules. science.gov
Although the importance of solvent effects in the hydrolysis of organophosphorus compounds is well-established, specific computational studies detailing the influence of different solvents on the reaction pathways of this compound are not present in the available research. researchgate.net
Applications of Ethylmethylphosphinic Acid and Its Derivatives in Advanced Chemical Fields
Catalysis and Ligand Design
Derivatives of ethylmethylphosphinic acid are valuable in catalysis, serving both as chiral catalysts for stereoselective synthesis and as versatile ligands that modify the properties of transition metal catalysts.
Asymmetric Catalysis Employing Chiral Phosphinic Acid Derivatives
Chiral phosphinic acids, analogous to the more widely studied chiral phosphoric acids, are potent Brønsted acid organocatalysts. acs.org The chirality can be centered at the phosphorus atom, making them effective in inducing stereoselectivity in a variety of chemical transformations. These catalysts operate by forming chiral ion pairs with substrates, activating them toward nucleophilic attack in a highly controlled steric environment. This leads to the preferential formation of one enantiomer of the product.
Key applications of related chiral phosphoric and phosphinic acid catalysts include:
Reductions and Hydrogenations : Catalyzing the asymmetric transfer hydrogenation of imines and heterocycles using Hantzsch esters as a mild hydrogen source. nih.gov
Carbon-Carbon Bond Formation : Facilitating enantioselective Friedel-Crafts alkylations, Mannich reactions, and Diels-Alder reactions. acs.orgrsc.org
Dynamic Kinetic Resolution : Enabling the efficient separation of racemic mixtures by selectively reacting with one enantiomer. rhhz.net
The effectiveness of these catalysts lies in their ability to act as bifunctional activators, using the acidic proton to activate an electrophile while the phosphoryl oxygen organizes the nucleophile through hydrogen bonding. beilstein-journals.orgnih.gov This dual activation model is crucial for achieving high levels of enantioselectivity.
Performance of Chiral Phosphoric Acid Catalysts in Asymmetric Reactions
| Reaction Type | Catalyst Type | Substrate | Yield (%) | Enantiomeric Excess (ee %) | Reference |
|---|---|---|---|---|---|
| Aza-Friedel–Crafts | BINOL-Phosphoric Acid | Furan and Aldimine | High | Good to Excellent | rsc.org |
| Mukaiyama–Mannich | Nitro-Substituted BINOL-Phosphoric Acid | Silyl (B83357) Enol Ether and Aldimine | >99 | >99 | rhhz.net |
| Friedel-Crafts Alkylation | Perfluoroalkyl Phosphinic Acid | Indole and Nitro-olefin | Up to 89 | Up to 82 (R) | acs.org |
| Synthesis of SPINOLs | SPINOL-Phosphoric Acid | Ketone Precursor | Good | Excellent | rhhz.net |
Role as Ligands in Transition Metal Catalysis
Phosphinic acids and their ester derivatives, known as phosphinates, can serve as pre-ligands for transition metal catalysts. Specifically, secondary phosphine (B1218219) oxides (SPOs), which are tautomers of phosphinous acids, are versatile ligands in cross-coupling reactions. researchgate.netacs.org These ligands coordinate to metal centers (e.g., palladium, nickel) and play a crucial role in modulating the metal's electronic properties and steric environment. tcichemicals.comtcichemicals.com
The key functions of phosphine-type ligands derived from phosphinic acids include:
Stabilization : They stabilize the metal center, preventing precipitation and decomposition.
Solubility : The organic substituents on the phosphorus atom enhance solubility in organic solvents.
Electronic Tuning : As strong σ-donors, they increase the electron density on the metal center, which promotes the crucial oxidative addition step in catalytic cycles like Suzuki, Heck, and Negishi couplings. tcichemicals.com
Steric Influence : The bulkiness of the ligand can facilitate the reductive elimination step, which is the final product-forming step in many cross-coupling reactions. tcichemicals.com
The P=O group in a phosphinate can also exhibit coordinating properties, leading to bifunctional or hemilabile ligands that can further influence catalytic activity and selectivity.
Organocatalytic Applications
As Brønsted acids, phosphinic acids can function as effective organocatalysts, operating without a metal center. acs.org Their acidity is intermediate between carboxylic acids and stronger mineral acids, making them suitable for activating a range of substrates under mild conditions. nih.gov Similar to chiral phosphoric acids, non-chiral phosphinic acids can catalyze reactions that proceed through protonation of a substrate. nih.gov
Examples of such applications include:
Hydrolysis and Esterification : Catalyzing the addition of water or alcohols to substrates.
Condensation Reactions : Promoting reactions that involve the elimination of water, such as the formation of imines or enamines.
Michael Additions : The monosodium salts of phosphonic acids have been employed as organocatalysts for Michael additions, a principle that can be extended to phosphinic acids. nih.gov
The catalytic cycle typically involves the protonation of an electrophile (like a carbonyl or imine group), making it more susceptible to attack by a nucleophile. The resulting conjugate base of the phosphinic acid then acts as a counterion or a proton shuttle to complete the cycle.
Materials Science and Engineering
The phosphinic acid functional group is a powerful building block in materials science due to its strong coordination to metal oxides and its ability to impart specific properties, such as flame retardancy, to polymers.
Incorporation into Polymeric Materials (e.g., flame retardants, complexing polymers, adhesives, sealants)
One of the most significant industrial applications of phosphinic acid derivatives, particularly their metal salts (phosphinates), is as flame retardants for polymeric materials. flameretardants-online.com They are considered environmentally friendlier alternatives to halogenated flame retardants. nih.gov Salts such as aluminum diethylphosphinate are highly effective in engineering plastics like polyamides (PA) and polyesters (e.g., PBT). researchgate.netnih.gov
The primary mechanism of action for phosphinate-based flame retardants is multifaceted:
Gas Phase Action : During combustion, phosphinates can release radical-scavenging species (e.g., PO•, HPO•). flameretardants-online.comnih.gov These radicals interrupt the exothermic chain reactions of combustion in the flame, a process known as flame inhibition. nih.gov
Condensed Phase Action : The phosphorus-containing compounds promote the formation of a stable, insulating layer of char on the polymer surface. rsc.org This char layer acts as a physical barrier, limiting the transfer of heat to the underlying polymer and restricting the flow of flammable volatile gases to the flame. flameretardants-online.comnih.gov
Flame Retardant Performance of Phosphorus-Based Additives in Polymers
| Polymer Matrix | Flame Retardant (FR) | Loading (wt%) | Limiting Oxygen Index (LOI) % | UL-94 Rating | Reference |
|---|---|---|---|---|---|
| Epoxy Resin (EP) | Aluminum Diethylphosphinate (ADP) | 15 | 29.5 | V-0 | researchgate.net |
| Flexible Polyurethane Foam (FPUF) | P-(diethoxymethyl)-N-phenylphosphonamidate (EDPPA) | 10 | - | Pass (Self-extinguishing) | researchgate.net |
| Polybutylene Terephthalate (PBT/GF) | Aluminum Phosphinate | 13-20 | >42 | V-0 | researchgate.net |
| Rigid Polyurethane Foam | Phosphorus-containing additive | 4 (P content) | 29 | - | e3s-conferences.org |
| Epoxy Resin RTM6 | TAHHT-DOPO | 10 | - | V-0 | mdpi.com |
Beyond flame retardancy, phosphinic acid functionalities can be incorporated into polymer backbones to create materials with enhanced adhesion to metal surfaces or to act as complexing agents for ion extraction. acs.orgmdpi.com
Surface Functionalization and Hybrid Materials
Phosphinic acids, alongside the more commonly used phosphonic acids, are excellent anchoring groups for modifying the surfaces of metal oxides such as zirconia (ZrO₂), titania (TiO₂), and zinc oxide (ZnO). acs.orgmdpi.comnih.gov This is due to the formation of strong, stable, iono-covalent P-O-Metal bonds between the phosphinic acid group and the hydroxyl groups on the oxide surface. acs.orgmdpi.com
This surface modification capability is used to:
Create Self-Assembled Monolayers (SAMs) : By attaching molecules with a phosphinic acid headgroup to a surface, well-ordered, functional monolayers can be formed. nih.gov These SAMs can tailor the surface properties, such as wettability, biocompatibility, and corrosion resistance. nih.govmdpi.com
Develop Organic-Inorganic Hybrid Materials : Phosphinic acids act as robust linkers to covalently connect organic functional units to an inorganic framework. nih.gov This approach is used to create materials for catalysis, where the inorganic part provides thermal stability and a high surface area, while the organic part provides the catalytic activity.
Functionalize Nanoparticles : Modifying the surface of nanoparticles with phosphinic acids can prevent their agglomeration, improve their dispersion in polymer matrices, and introduce new functionalities to the nanoparticle surface. mdpi.commdpi.com For instance, mono-alkyl phosphinic acids have been used as surfactants in the synthesis of CdSe quantum dots. researchgate.net
Coordination Chemistry and Metal-Organic Frameworks (MOFs) involving Phosphinic Acid Ligands
The field of coordination chemistry has seen a growing interest in phosphinic acids and their derivatives as ligands for constructing metal-organic frameworks (MOFs). These ligands offer distinct advantages over the more commonly used carboxylates. The bond between a phosphinate group and a trivalent metal center is typically stronger than a carboxylate-metal bond, which results in MOFs with significantly increased thermal and chemical stability, particularly in aqueous environments. vdoc.pubwikipedia.org
This enhanced stability makes phosphinate-based MOFs highly desirable for applications in gas storage, separation, and catalysis. wikipedia.org The principles of isoreticular chemistry, which allow for the systematic variation of linker size and functionality to tune pore dimensions and properties, have been successfully applied to metal phosphinates. vdoc.pubwikipedia.org This enables the rational design of new materials by modifying the organic groups attached to the phosphorus atom.
While this compound itself is a simple monofunctional ligand, more complex bifunctional phosphinic acids, such as phenylene-1,4-bis(methylphosphinic acid), serve as excellent examples of how this functional group is employed. vdoc.pubchemistry-chemists.comevitachem.com These linkers connect inorganic metal nodes to form robust and permanently porous three-dimensional structures. chemistry-chemists.comevitachem.com Research has also demonstrated the creation of isoreticular MOFs from linkers that combine both phosphinate and phosphonate (B1237965) coordinating groups, effectively bridging the gap between these two important classes of MOF chemistry. wikipedia.org Furthermore, phosphinic acid derivatives of macrocyclic ligands like 1,4,7-triazacyclononane (B1209588) (TACN) have been investigated as highly efficient and selective chelators for metal ions such as Gallium(III), showcasing their strong coordination capabilities. google.com
Table 1: Comparison of Ligand Functional Groups in MOF Synthesis
Analytical Chemistry Beyond Identification
Beyond simple identification, this compound and its analogues are central to various advanced analytical applications, particularly in chromatography and metal ion analysis.
This compound, like other alkylphosphonic and phosphinic acids, is a polar, non-volatile compound. google.comnih.gov These properties make its direct analysis by gas chromatography-mass spectrometry (GC-MS) challenging. nih.govkent.ac.uk To overcome this, derivatization is employed to convert the acid into a more volatile and thermally stable ester derivative. google.comnih.gov
Several derivatization techniques have been developed for this purpose. Methylation is a common approach, using reagents such as methanolic trimethylphenylammonium hydroxide (B78521) or trimethyloxonium (B1219515) tetrafluoroborate (B81430) to convert the phosphinic acid to its methyl ester. google.comkent.ac.ukresearchgate.net Another widely used method is silylation, which converts the acid to a silyl ester. nih.govkent.ac.uk These derivatization steps allow for sharp, well-defined peaks and reliable quantification using GC-based methods, often with a phosphorus-selective flame photometric detector (FPD) or a mass spectrometer. google.comresearchgate.net
For liquid chromatography-tandem mass spectrometry (LC-MS/MS), cationic derivatization has been shown to significantly enhance signal intensity and improve limits of identification by one to two orders of magnitude. wdh.ac.id This technique is particularly useful for detecting trace levels of these acids in complex environmental or biological matrices. wdh.ac.id
Table 2: Derivatization Methods for the Analysis of Alkylphosphonic/Phosphinic Acids
The phosphinic acid group is an excellent ligand for a wide range of metal ions. This property is exploited by incorporating phosphinic acid functionalities into polymer resins for the selective extraction and analysis of metal ions. weebly.comgoogle.com Comparative studies have shown that bifunctional cation-exchange resins containing phosphinic acid ligands exhibit superior extraction capabilities for zinc ions compared to resins functionalized with sulfonic or carboxylic acids. weebly.comgoogle.com
These phosphinic acid-based resins can operate through an ion-exchange mechanism and, for certain metals, a dual ion-exchange/redox mechanism. weebly.com They have been shown to effectively complex and extract lanthanides and actinides from acidic solutions. The strong binding affinity of the phosphinate group for hard metal ions makes these materials highly effective for concentrating trace metals from aqueous solutions, facilitating their subsequent analysis. This makes them valuable tools in environmental monitoring, hydrometallurgy, and the management of radioactive waste streams.
Fine Chemical Synthesis and Specialty Chemicals
This compound serves as a versatile building block and precursor in the synthesis of various fine and specialty chemicals, particularly in the field of materials science. Its derivatives are key components in the production of advanced flame-retardant systems. For instance, this compound is a documented precursor for creating titanium-containing phosphinate flame retardants. google.com
Furthermore, its reactive derivative, this compound chloride, can be used to functionalize other molecules. A notable example is its reaction with novolak, a type of phenol-formaldehyde resin, to produce a novolak phosphinate. This process grafts the phosphorus-containing group onto the polymer backbone, imparting flame-retardant properties. This compound has also been listed as a component in specialized formulations such as diazo resin light-sensitive compositions for use in printing plate manufacturing. kent.ac.uk The compound's inclusion in indexes of books on drug synthesis suggests its potential utility as an intermediate or starting material in the pharmaceutical industry, a major sector of fine chemical synthesis. chemistry-chemists.com
Environmental Abiotic Fate and Transformation of Ethylmethylphosphinic Acid Chemical Perspective
Hydrolytic Degradation Mechanisms in Abiotic Aquatic Systems
Ethylmethylphosphinic acid, as a member of the phosphinate class of organophosphorus compounds, is susceptible to hydrolysis, a primary abiotic degradation pathway in aquatic environments. nih.govnist.gov Hydrolysis involves the cleavage of chemical bonds by the addition of water. For phosphinates, this process can be catalyzed by either acids or bases, with the rate being significantly influenced by the pH of the surrounding medium. nih.govresearchgate.net
The mechanisms governing the acid-catalyzed hydrolysis of phosphinates are complex and can proceed through several distinct pathways. The prevailing mechanism is often dependent on the specific structure of the phosphinate ester and the reaction conditions. nih.govresearchgate.net The primary routes for acid-catalyzed hydrolysis of analogous phosphinate esters include the AAc2 and AAl1 mechanisms. researchgate.net
AAc2 Mechanism : This is a bimolecular mechanism where water is involved in the rate-determining step, and cleavage of the phosphorus-oxygen (P-O) bond occurs. nih.gov
AAl1 Mechanism : This is a unimolecular mechanism where water is not involved in the rate-determining step, and cleavage of the carbon-oxygen (C-O) bond occurs. nih.gov
AAl2 Mechanism : A rarer, bimolecular mechanism has also been described for certain methyl esters, involving water in the rate-determining step with C-O bond cleavage. nih.govresearchgate.net
Studies on various phosphinates indicate that polar and steric effects have a minimal influence on the acid-catalyzed hydrolysis compared to base-catalyzed reactions. nih.gov The rate of hydrolysis for many organophosphorus compounds is often lowest near a neutral pH and increases under both acidic and basic conditions. nih.govresearchgate.net For instance, research on the hydrolysis of the related compound, methylphosphonic anhydride (B1165640), to methylphosphonic acid showed a strong dependence on the availability of water, with reaction rates increasing significantly with higher relative humidity. osti.govrsc.org While this study was on a solid anhydride, it underscores the critical role of water in the degradation process.
| Mechanism | Molecularity | Bond Cleaved | Description |
|---|---|---|---|
| AAc2 | Bimolecular | P-O | Water is involved in the rate-determining step, leading to phosphorus-oxygen bond cleavage. nih.gov |
| AAl1 | Unimolecular | C-O | The rate-determining step does not involve water and results in carbon-oxygen bond cleavage. nih.gov |
| AAl2 | Bimolecular | C-O | A less common mechanism where water participates in the rate-determining step, causing carbon-oxygen bond cleavage. nih.govresearchgate.net |
Photolytic and Photo-Oxidative Transformation Pathways
Photodegradation is a significant abiotic transformation pathway for phosphonates in aquatic systems, particularly in the euphotic zone where sunlight is present. nih.gov This process involves the cleavage of the stable carbon-phosphorus (C-P) bond through direct or indirect photo-oxidation. For this compound, these pathways are expected to be similar to those observed for analogous compounds like methylphosphonic acid (MPn). nih.govrsc.orgresearchgate.net
The photolytic degradation of phosphonates is often mediated by reactive oxygen species (ROS), such as hydroxyl radicals (•OH), which are generated by the interaction of UV photons with reactant molecules or other substances in the water. nih.govrsc.org The mechanism is believed to involve the excitation of the phosphonate (B1237965) molecule into a more reactive state, which then forms free radicals that react with oxygen. nih.gov These reactions ultimately produce hydroxyl radicals that attack the alkyl group, leading to the cleavage of the C–P bond and the eventual formation of inorganic phosphate (B84403) (PO₄³⁻). nih.govresearchgate.net
The pH of the aquatic environment plays a crucial role in the rate of photo-oxidation. nih.govnih.gov Studies on MPn have shown that degradation is more extensive and rapid under alkaline conditions compared to acidic conditions. rsc.orgresearchgate.net For example, at pH 8, the photolysis rate constant for MPn was found to be higher than at pH 3. nih.gov The presence of ROS quenchers, such as 2-propanol (an •OH scavenger), significantly decreases the rate of photolysis, confirming the important role of these reactive species in the degradation process. nih.gov The degradation of this compound under UV irradiation would likely yield ethyl alcohol, methyl alcohol, formic acid, and inorganic phosphoric acid as final products. nih.govresearchgate.net
| Condition | pH | Rate Constant (k) (h⁻¹) | Reference |
|---|---|---|---|
| Acidic | 3 | 0.037 | nih.gov |
| Alkaline | 8 | 0.054 | nih.gov |
Sorption and Desorption Behavior in Abiotic Matrices (e.g., soil, sediments, minerals)
The fate and transport of this compound in the environment are heavily influenced by its sorption and desorption behavior in abiotic matrices like soil and sediments. mdpi.com Phosphonates, as a class of compounds, are known to adsorb very strongly to almost all mineral surfaces. researchgate.net This strong interaction significantly affects their mobility and bioavailability in the environment.
Research on methylphosphonic acid (MPn) sorption on marine sediments provides valuable insights into the likely behavior of this compound. nih.gov The sorption of MPn is influenced by several environmental factors, including sediment composition, organic matter content, and the pH of the surrounding medium. nih.gov Light fraction organic matter (LFOM) has been shown to enhance the sorption capacity of sediments, while interactions between minerals and organic matter can reduce retention. nih.gov
The sorption process is spontaneous and endothermic. nih.gov The pH affects not only the surface properties of the sediments but also the chemical form of the phosphinic acid, with sorption being significantly increased under highly acidic and alkaline conditions. nih.gov At a pH of 8, electrostatic repulsion can partially inhibit sorption. nih.gov Once sorbed, the compound can exist in different fractions within the sediment, primarily as exchangeable or loosely sorbed organic phosphorus (Ex-OP) and iron/aluminium-bound organic phosphorus (Fe/Al-OP). nih.gov This strong binding suggests that remobilization of the compound is expected to be low. researchgate.net
| Factor | Effect on Sorption | Mechanism/Observation |
|---|---|---|
| Organic Matter (LFOM) | Enhances sorption | Provides additional binding sites for the phosphonate. nih.gov |
| pH | Variable | Sorption is highest under strongly acidic or alkaline conditions. Electrostatic repulsion can inhibit sorption around pH 8. nih.gov |
| Salinity | Decreases sorption | Sorption ability is stronger in diluted media compared to artificial seawater. nih.gov |
| Temperature | Enhances sorption | Thermodynamic data indicate the process is endothermic. nih.gov |
Chemical Interactions with Environmental Mineral Surfaces
The strong sorption of this compound to soils and sediments is governed by its chemical interactions with the surfaces of environmental minerals, such as clays (B1170129) and metal oxides. trb.orgresearchgate.net Phosphonic acids have a high affinity for metal oxide surfaces (e.g., aluminum and iron oxides) and form stable bonds. researchgate.netresearchgate.net
The bonding mechanism is typically an acid-base catalyzed condensation reaction that occurs in several steps:
Formation of hydrogen bonds between the phosphinic acid group and the mineral surface. researchgate.net
An acid-base reaction between the P-OH groups of the acid and the metal-OH groups on the surface, leading to the formation of monodentate and bidentate bonds. researchgate.net
Formation of tridentate bonds through hydrogen bonding between the phosphoryl oxygen (P=O) and surface hydroxyl groups, which firmly fixes the molecule to the surface. researchgate.net
The type of clay mineral present in the soil also dictates the extent and rapidity of the reaction. Studies on phosphoric acid interactions with various clays have shown different reactivities. trb.org For example, chlorite (B76162) and vermiculite (B1170534) react rapidly and extensively, while montmorillonite (B579905) shows a rapid but incomplete reaction. trb.org Kaolinite's reaction is slower and incomplete. trb.org These interactions can lead to the formation of insoluble aluminum phosphates and other complexes, effectively sequestering the phosphinic acid. nih.gov The reaction can also involve the displacement of polar water molecules from the mineral surface, which reduces the surface's hydration energy and leads to a more compact soil structure. nih.gov
| Clay Mineral | Reactivity | Reference |
|---|---|---|
| Chlorite | Rapid and extensive | trb.org |
| Vermiculite | Rapid and extensive | trb.org |
| Montmorillonite | Rapid but incomplete | trb.org |
| Kaolinite | Slow and incomplete | trb.org |
| Illite | Slow and continuous | trb.org |
Emerging Research Directions and Future Perspectives
Novel Synthetic Methodologies
Current synthetic routes to phosphinic acids, while established, often involve harsh reagents and limited substrate scope. The future of ethylmethylphosphinic acid synthesis will likely focus on developing more efficient, selective, and environmentally benign methodologies. Drawing inspiration from recent advances in organophosphorus chemistry, several novel approaches could be explored.
One promising avenue is the continued development of palladium-catalyzed cross-coupling reactions . These methods have shown success in forming P-C bonds for a variety of phosphinic acid derivatives. Future work could focus on optimizing these reactions for the specific synthesis of this compound, potentially leading to higher yields and milder reaction conditions.
Another area of interest is the exploration of free-radical hydrophosphinylation reactions . These reactions offer a direct method for the formation of P-C bonds and could provide a more atom-economical route to this compound and its derivatives. Research in this area would likely involve investigating various radical initiators and reaction conditions to achieve high regioselectivity and functional group tolerance.
The development of asymmetric synthetic methods represents a significant frontier. mdpi.com The synthesis of enantiomerically pure phosphinic acids is of growing interest due to their potential applications in medicinal chemistry and as chiral ligands in catalysis. nih.govnih.gov Future research could adapt existing asymmetric methodologies or develop novel chiral catalysts specifically for the stereoselective synthesis of this compound. nih.gov
| Synthetic Approach | Potential Advantages for this compound Synthesis | Key Research Focus |
| Palladium-Catalyzed Cross-Coupling | Milder reaction conditions, higher yields, broader substrate scope. | Ligand design, catalyst optimization, reaction mechanism studies. |
| Free-Radical Hydrophosphinylation | Atom economy, direct P-C bond formation. | Initiator screening, control of regioselectivity, functional group compatibility. |
| Asymmetric Synthesis | Access to enantiomerically pure compounds for chiral applications. | Development of specific chiral catalysts, exploration of stereoselective routes. |
Advanced Mechanistic Insights
A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing its synthesis and predicting its behavior in various applications. While mechanistic studies on this specific compound are limited, research on related phosphinates and phosphonates provides a foundation for future investigations. nih.gov
Future studies should employ a combination of experimental techniques, such as kinetic analysis and isotopic labeling, alongside computational modeling to elucidate reaction pathways. For instance, detailed mechanistic studies on the hydrolysis of ethylmethylphosphinate esters could provide valuable insights into their stability and reactivity, which is critical for applications where they might be exposed to aqueous environments. nih.gov Understanding the role of steric and electronic effects of the ethyl and methyl groups on the phosphorus center will be a key aspect of this research. nih.gov
Furthermore, investigating the mechanisms of redox reactions involving this compound could uncover its potential as a reducing agent or antioxidant in various chemical processes. This would involve identifying the reactive intermediates and determining the factors that influence the reaction rates and product distributions.
New Frontiers in Materials Applications
The unique properties of the phosphinic acid functional group make it an attractive building block for new materials. While this compound has not been extensively explored in this context, its potential can be inferred from the applications of other phosphinic acids. researchgate.net
A significant area of opportunity lies in the development of novel polymers . Incorporating this compound into polymer backbones could impart desirable properties such as flame retardancy, improved thermal stability, and metal-chelating capabilities. nih.govnih.govmdpi.com Research in this area would involve the synthesis and characterization of new monomers derived from this compound and their subsequent polymerization. nih.gov
The use of phosphinic acids as ligands for the synthesis of metal-organic frameworks (MOFs) is a rapidly growing field. researchgate.net this compound could serve as a versatile building block for creating novel MOFs with tailored pore sizes and functionalities. These materials could have applications in gas storage, separation, and catalysis.
Another promising application is in the field of flame retardants . Organophosphorus compounds are known for their flame-retardant properties, and this compound could be investigated as a non-halogenated flame retardant for various polymers. researchgate.net Research would focus on its effectiveness in different polymer matrices and its mechanism of flame inhibition.
| Application Area | Potential Role of this compound | Research and Development Focus |
| Polymer Chemistry | Monomer for functional polymers. | Synthesis of phosphinic acid-containing polymers, evaluation of thermal and chelating properties. nih.govnih.govmdpi.com |
| Metal-Organic Frameworks | Organic linker for novel MOFs. | Synthesis and characterization of new MOFs, investigation of porosity and catalytic activity. researchgate.net |
| Flame Retardants | Non-halogenated flame retardant additive. | Evaluation of flame retardancy in various polymers, understanding the mode of action. researchgate.net |
Development of High-Throughput Analytical Techniques
The advancement of research on this compound will necessitate the development of rapid and sensitive analytical methods for its detection and quantification. While traditional techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC) are applicable, the trend is moving towards high-throughput screening (HTS) methodologies. nih.govsielc.com
Future analytical development could focus on coupling liquid chromatography with mass spectrometry (LC-MS) to achieve high sensitivity and specificity for the analysis of this compound in complex matrices. pnrjournal.comzldm.ru The development of LC-MS/MS methods would allow for the simultaneous determination of this compound and its potential metabolites or degradation products. zldm.ru
The exploration of capillary electrophoresis (CE) coupled with various detection methods could also offer a high-throughput and efficient means of analysis. Furthermore, the development of novel biosensors or chemical sensors specific for this compound could enable real-time monitoring in various applications.
| Analytical Technique | Advantages for this compound Analysis | Future Development |
| LC-MS/MS | High sensitivity, high specificity, suitable for complex matrices. pnrjournal.comzldm.ru | Method validation for various sample types, development of HTS workflows. |
| Capillary Electrophoresis (CE) | High separation efficiency, low sample consumption, rapid analysis. | Optimization of separation conditions, coupling with sensitive detectors. |
| Sensor Technology | Real-time monitoring, potential for in-situ measurements. | Design and fabrication of selective sensors, integration into monitoring systems. |
Integration of Experimental and Computational Approaches
Molecular dynamics (MD) simulations can provide insights into the behavior of this compound in different environments, such as in solution or within a polymer matrix. This can be particularly useful for understanding its role in materials applications, for instance, by simulating the interaction of this compound with polymer chains to predict its effect on material properties.
The integration of computational screening with high-throughput experimental techniques will be a key driver of future research. This approach can be used to rapidly identify new applications for this compound and its derivatives, for example, by computationally screening a library of potential metal-ligand complexes for catalytic activity and then experimentally validating the most promising candidates.
Q & A
Q. What experimental protocols are recommended for synthesizing ethylmethylphosphinic acid with high purity?
this compound can be synthesized via oxidation of ethylmethylphosphine precursors or hydrolysis of ethylmethylphosphonous acid derivatives. A common method involves reacting ethylmethylphosphine with hydrogen peroxide under controlled acidic conditions to avoid over-oxidation. For purification, fractional distillation or recrystallization from anhydrous ethanol is recommended. Critical parameters include maintaining a nitrogen atmosphere to prevent oxidation byproducts and monitoring reaction progress via <sup>31</sup>P NMR to track phosphorus oxidation states .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- <sup>1</sup>H and <sup>31</sup>P NMR : <sup>31</sup>P NMR is essential for confirming the phosphinic acid structure (δ ≈ 30–40 ppm for phosphinic acids). <sup>1</sup>H NMR can resolve methyl/ethyl group splitting patterns (e.g., triplet for CH3 groups adjacent to phosphorus) .
- Mass Spectrometry (MS) : High-resolution electrospray ionization (HR-ESI-MS) in negative ion mode detects the molecular ion [M–H]<sup>−</sup>, with fragmentation patterns aiding structural validation.
- Infrared (IR) Spectroscopy : Peaks at ~2300–2500 cm<sup>−1</sup> (P–H stretching) and ~1150 cm<sup>−1</sup> (P=O) confirm functional groups .
Q. How should researchers assess the stability of this compound under varying storage conditions?
Stability studies should include:
- Thermal Analysis : Thermogravimetric analysis (TGA) to determine decomposition temperatures.
- pH-Dependent Stability : Test aqueous solutions at pH 2–12 over 24–72 hours, monitoring via <sup>31</sup>P NMR for hydrolysis or oxidation byproducts.
- Light Sensitivity : Store samples in amber vials under inert gas (argon) to prevent photolytic degradation. Evidence from phosphinic acid analogs suggests hydrolytic stability decreases above pH 9 .
Advanced Research Questions
Q. What mechanistic insights exist for this compound’s role in coordination chemistry?
this compound acts as a monodentate or bridging ligand in metal complexes due to its lone pair on phosphorus. For example, in palladium catalysis, it forms stable Pd(II) complexes with distorted square-planar geometries. Researchers should employ X-ray crystallography to resolve coordination modes and cyclic voltammetry to study redox behavior. Comparative studies with phenylphosphinic acid reveal steric effects from the ethyl/methyl groups alter metal-binding kinetics .
Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in novel reactions?
Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level can:
- Optimize molecular geometry and calculate bond dissociation energies (e.g., P–H vs. P–C).
- Simulate reaction pathways for acid-catalyzed esterification or oxidation.
- Predict spectroscopic parameters (e.g., <sup>31</sup>P chemical shifts) for comparison with experimental data. Validate models using crystallographic data from analogs like ethyl-[(4-nitrophenyl)methoxy]phosphinic acid .
Q. What strategies resolve contradictions in reported catalytic activities of this compound derivatives?
Contradictions often arise from differences in:
- Substituent Effects : Ethyl vs. methyl groups influence steric hindrance and electronic donation.
- Reaction Conditions : Solvent polarity (e.g., DMF vs. THF) and temperature alter turnover frequencies.
To address this, systematically vary substituents and conditions while using kinetic profiling (e.g., Eyring plots) to isolate contributing factors. Cross-reference findings with structurally similar compounds like diphenylphosphinic acid to identify trends .
Q. How can researchers design experiments to study this compound’s behavior in biological systems?
- Toxicity Profiling : Use in vitro assays (e.g., MTT for cell viability) to assess acute toxicity in mammalian cell lines.
- Metabolic Stability : Incubate with liver microsomes and analyze via LC-MS for phosphine oxide metabolites.
- Membrane Permeability : Conduct parallel artificial membrane permeability assays (PAMPA) at physiological pH. Compare results with hypophosphorous acid derivatives to evaluate structural influences on bioavailability .
Q. Methodological Best Practices
- Data Reproducibility : Follow guidelines from : document experimental parameters (e.g., stirring rate, reagent purity) in detail and deposit raw spectral data in supplementary materials.
- Literature Review : Use databases like PubChem and ECHA for structural analogs, ensuring proper attribution of data .
- Contradiction Analysis : Apply multivariate statistical tools (e.g., PCA) to dissect conflicting results in catalytic or thermodynamic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
